molecular formula C15H11NO B12972410 2-Phenyl-1H-indole-7-carbaldehyde

2-Phenyl-1H-indole-7-carbaldehyde

Cat. No.: B12972410
M. Wt: 221.25 g/mol
InChI Key: KBMGCWKEOJJGNR-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indole-7-carbaldehyde is an indole derivative featuring a phenyl substituent at position 2 and a formyl (-CHO) group at position 7. The aldehyde group enhances reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical applications such as the preparation of Schiff bases or heterocyclic extensions .

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-phenyl-1H-indole-7-carbaldehyde

InChI

InChI=1S/C15H11NO/c17-10-13-8-4-7-12-9-14(16-15(12)13)11-5-2-1-3-6-11/h1-10,16H

InChI Key

KBMGCWKEOJJGNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)C=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-indole-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be easily oxidized to form indole-3-carboxylic acid . Additionally, it can participate in Henry reactions with nitromethane to produce 3-nitrovinyl indole .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include indole-3-carboxylic acid and 3-nitrovinyl indole .

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-indole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. For example, they can act as inhibitors of enzymes like aldose reductase and aldehyde reductase, which are involved in metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-Phenyl-1H-indole-7-carbaldehyde and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
2-Phenyl-1H-indole-7-carbaldehyde Not provided C₁₅H₁₁NO 221.27 Indole, phenyl, aldehyde Reactive aldehyde for synthesis
2-Phenyl-1H-indole 948-65-2 C₁₄H₁₁N 193.24 Indole, phenyl Simpler structure; no aldehyde
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde 1190321-22-2 C₁₀H₇FNO 177.18 Indole, fluoro, methyl, aldehyde Electron-withdrawing fluoro substituent
7-Methyl-2-phenyl-1H-indole 59541-82-1 C₁₅H₁₃N 207.28 Indole, phenyl, methyl Electron-donating methyl group
Key Observations:

Substituent Effects :

  • The aldehyde group in 2-Phenyl-1H-indole-7-carbaldehyde increases its reactivity compared to 2-Phenyl-1H-indole, enabling participation in condensation and nucleophilic addition reactions .
  • Electron-withdrawing groups (e.g., -CHO, -F) reduce aromatic ring reactivity toward electrophilic substitution compared to electron-donating groups (e.g., -CH₃) .

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